Idraparinux sodium
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Overview
Description
Idraparinux is a synthetic anticoagulant medication developed by Sanofi-Aventis. It is a long-acting pentasaccharide that selectively inhibits coagulation factor Xa, which plays a crucial role in the blood clotting process . Idraparinux was designed to prevent and treat thromboembolic events, such as deep vein thrombosis and pulmonary embolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Idraparinux involves a modular approach, where protected pentasaccharides are prepared through glycosylation reactions using monosaccharide and disaccharide building blocks . The hydroxyl groups are masked with acetyl groups for methylation and benzyl ethers for protection . The final product is obtained by transforming the protected derivatives into fully O-sulfated and O-methylated sulfonic acid end-products .
Industrial Production Methods: For large-scale production, the shortest chemical synthesis route has been reported, which involves a 3+2 coupling strategy of trisaccharide and disaccharide units . This method ensures efficient production while maintaining the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions: Idraparinux undergoes various chemical reactions, including glycosylation and sulfation . These reactions are essential for the synthesis and modification of the compound.
Common Reagents and Conditions:
Glycosylation: Utilizes glycosyl donors and acceptors under acidic or basic conditions.
Sulfation: Involves the use of sulfur trioxide-pyridine complex or chlorosulfonic acid.
Major Products: The major products formed from these reactions are the fully O-sulfated and O-methylated pentasaccharides, which are crucial for the anticoagulant activity of Idraparinux .
Scientific Research Applications
Idraparinux has been extensively studied for its anticoagulant properties. It is used in the prevention and treatment of venous thromboembolism, including deep vein thrombosis and pulmonary embolism . Additionally, it has been investigated for its potential in preventing strokes in patients with atrial fibrillation . The compound’s long half-life allows for once-weekly administration, making it a convenient option for patients .
Mechanism of Action
Idraparinux exerts its effects by selectively inhibiting coagulation factor Xa . This inhibition prevents the conversion of prothrombin to thrombin, a key step in the blood clotting cascade . By blocking this pathway, Idraparinux effectively reduces the formation of blood clots.
Comparison with Similar Compounds
Fondaparinux: Shares a similar chemical structure and mechanism of action but has a shorter half-life.
Idrabiotaparinux: A biotinylated form of Idraparinux with the same pentasaccharidic structure, allowing for neutralization with avidin.
Uniqueness: Idraparinux stands out due to its long half-life, which allows for once-weekly administration . This feature provides a significant advantage in terms of patient compliance and convenience compared to other anticoagulants that require more frequent dosing.
Properties
Key on ui mechanism of action |
Idraparinux sodium is a novel long-acting synthetic highly potent synthetic and specific indirect inhibitor of coagulation factor Xa, injectable subcutaneously. |
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CAS No. |
149920-56-9 |
Molecular Formula |
C38H64NaO49S7 |
Molecular Weight |
1552.3 g/mol |
IUPAC Name |
nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C38H64O49S7.Na/c1-64-15-12(9-72-88(43,44)45)76-35(27(68-5)18(15)65-2)80-21-19(66-3)28(69-6)37(82-25(21)32(39)40)79-17-14(11-74-90(49,50)51)77-38(31(87-94(61,62)63)24(17)85-92(55,56)57)81-22-20(67-4)29(70-7)36(83-26(22)33(41)42)78-16-13(10-73-89(46,47)48)75-34(71-8)30(86-93(58,59)60)23(16)84-91(52,53)54;/h12-31,34-38H,9-11H2,1-8H3,(H,39,40)(H,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63);/t12-,13-,14-,15-,16-,17-,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-,31-,34+,35-,36-,37-,38-;/m1./s1 |
InChI Key |
LRWRCXOPMFQZNL-QIEZGXCVSA-N |
SMILES |
COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)[O-])OC3C(OC(C(C3OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC4C(C(C(OC4C(=O)[O-])OC5C(OC(C(C5OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC)COS(=O)(=O)[O-])OC)OC)COS(=O)(=O)[O-])OC)OC)COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OS(=O)(=O)O)OS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H](O[C@H]4C(=O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O.[Na] |
Canonical SMILES |
COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)O)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O.[Na] |
Synonyms |
idraparinux idraparinux sodium ORG 34006 ORG-34006 SANORG 34006 SANORG-34006 SR 34006 SR-34006 SR34006 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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